2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
The compound 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a cycloheptathiophene-3-carboxamide derivative featuring a 4-methoxybenzamido group at position 2 and an N-methyl carboxamide at position 2.
- Anti-HIV RNase H inhibition (e.g., NSC727447 in )
- Anti-influenza polymerase disruption (e.g., compound 40 in )
- Acetylcholinesterase inhibition (e.g., VIa in )
The cyclohepta[b]thiophene scaffold provides a rigid framework for substitutions that modulate target binding and pharmacokinetics.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(23)16-14-6-4-3-5-7-15(14)25-19(16)21-17(22)12-8-10-13(24-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXUSPDEKUAQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic derivative that belongs to a class of compounds known for their potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydrocycloheptathiophene core substituted with a methoxybenzamide group. The molecular formula is , and its molecular weight is approximately 321.40 g/mol.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Histone Methyltransferase Inhibition : The compound has been shown to inhibit specific histone methyltransferases, which play crucial roles in epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with various diseases, including cancer .
- Antioxidant Activity : Studies suggest that the compound demonstrates antioxidant properties, potentially mitigating oxidative stress-related damage in cells .
- Antimicrobial Effects : Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens, although further studies are required to confirm these findings .
Biological Activity Data
Case Studies
Several case studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds structurally similar to the target molecule could induce apoptosis and inhibit proliferation through histone modification mechanisms .
- Oxidative Stress Models : In models of oxidative stress, compounds with similar structures were found to significantly reduce markers of lipid peroxidation and enhance cellular viability under stress conditions .
- Microbial Resistance Studies : Research on antimicrobial properties indicated that derivatives of thiophene compounds exhibited effective inhibition against resistant strains of bacteria, suggesting a potential role for the target compound in developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibit significant anticancer properties. Studies have shown that such derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds with similar thiophene structures have been investigated for their ability to target specific cancer pathways, making them promising candidates for further development in cancer therapy .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This action could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Neuroprotective Effects
Emerging studies indicate the potential of this compound in neuroprotection. By mitigating oxidative stress and inflammation in neuronal cells, it may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with neuronal survival .
Pharmacology
1. Mechanism of Action
The pharmacological profile of this compound suggests that it interacts with specific molecular targets within cells, influencing various biological processes. For example, its interaction with protein kinases involved in cell signaling cascades has been documented, which may explain its anticancer and anti-inflammatory effects .
2. Drug Development Potential
Given its diverse biological activities, this compound is being explored as a lead structure for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against various targets while minimizing toxicity .
Material Science
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has demonstrated that compounds like this compound can be utilized in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to conduct electricity while maintaining stability under operational conditions is a significant advantage .
2. Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability while providing unique optical characteristics .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Physicochemical and Structural Insights
- Crystallography: Analogs like 2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-... () adopt distorted chair conformations in cycloheptane rings, with intramolecular O–H⋯N hydrogen bonding stabilizing planar S(6) loops . Methoxy groups (Target Compound) may induce steric or electronic effects on π-π stacking in viral polymerase binding pockets .
- Synthetic Yields: Carboxamide derivatives (e.g., VIe, VIa) typically yield 56–80% via reflux in acetonitrile/ethanol . N-(Pyridin-2-yl) derivatives (Compound 40) require chromatographic purification (22–34% yields) .
Q & A
Q. How are contradictory biological data across studies analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
